![molecular formula C10H13N5O2S B12780468 [(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol CAS No. 145913-76-4](/img/structure/B12780468.png)
[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxathiolan N6-MeA-beta is a compound that features a 1,3-oxathiolane ring structure coupled with an N6-methyladenosine moiety. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the oxathiolane ring and the N6-methyladenosine moiety endows the compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-oxathiolane nucleosides, including Oxathiolan N6-MeA-beta, typically involves the creation of the oxathiolane ring followed by the coupling of this ring with a nucleobase. One common method involves the selective N-glycosylation of carbohydrate precursors at the C-1 position. This process can be carried out using various reagents and catalysts, such as Lewis acids, to achieve stereoselective N-glycosylation .
Industrial Production Methods
Industrial production of 1,3-oxathiolane nucleosides often involves efficient methods for the preparation of the oxathiolane ring and subsequent condensation with a pyrimidine or purine base. These processes can be optimized to produce the compounds as isolated enantiomers, which are crucial for their biological activity .
Analyse Chemischer Reaktionen
Types of Reactions
Oxathiolan N6-MeA-beta can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the oxathiolane ring and the N6-methyladenosine moiety allows for diverse reactivity under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Oxathiolan N6-MeA-beta include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of peroxides or other oxidizing agents, while reduction reactions may utilize hydrogenation catalysts or metal hydrides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the oxathiolane ring may lead to the formation of sulfoxides or sulfones, while substitution reactions at the N6-methyladenosine moiety can result in various modified nucleosides.
Wissenschaftliche Forschungsanwendungen
Oxathiolan N6-MeA-beta has a wide range of scientific research applications:
Chemistry: It is used as a molecular probe to study nucleoside analogues and their interactions.
Industry: The compound is used in the development of novel pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of Oxathiolan N6-MeA-beta involves its interaction with specific molecular targets and pathways. The N6-methyladenosine moiety is known to influence various aspects of RNA metabolism, including splicing, translation, and stability . The oxathiolane ring may also contribute to the compound’s biological activity by affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Oxathiolan N6-MeA-beta can be compared with other similar compounds, such as:
N6-methyladenosine (m6A): A prevalent RNA modification that regulates gene expression and RNA metabolism.
1,3-oxathiolane nucleosides: These compounds share the oxathiolane ring structure and are used as nucleoside analogues in various research and therapeutic applications.
The uniqueness of Oxathiolan N6-MeA-beta lies in the combination of the oxathiolane ring and the N6-methyladenosine moiety, which provides distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
145913-76-4 |
|---|---|
Molekularformel |
C10H13N5O2S |
Molekulargewicht |
267.31 g/mol |
IUPAC-Name |
[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O2S/c1-11-9-8-10(13-4-12-9)14-5-15(8)6-3-18-7(2-16)17-6/h4-7,16H,2-3H2,1H3,(H,11,12,13)/t6-,7+/m0/s1 |
InChI-Schlüssel |
JZWKOFQHPPYKSI-NKWVEPMBSA-N |
Isomerische SMILES |
CNC1=NC=NC2=C1N(C=N2)[C@@H]3CS[C@@H](O3)CO |
Kanonische SMILES |
CNC1=NC=NC2=C1N(C=N2)C3CSC(O3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


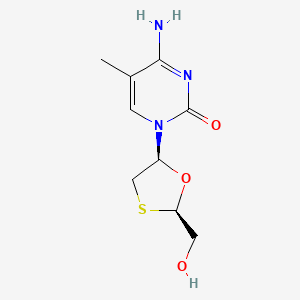
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
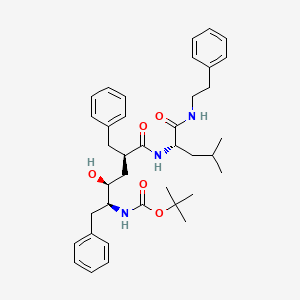
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
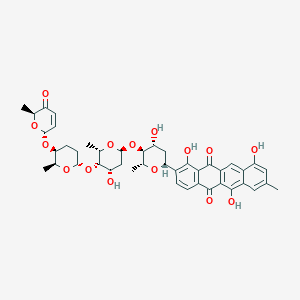
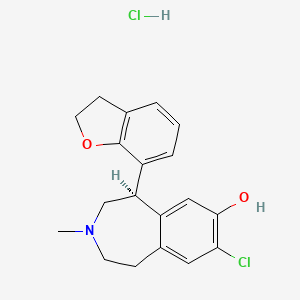
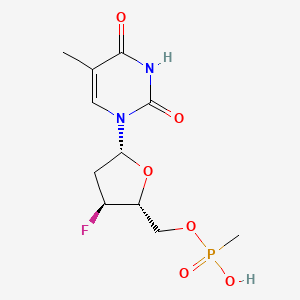
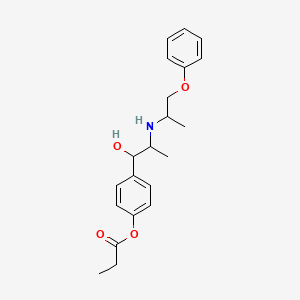

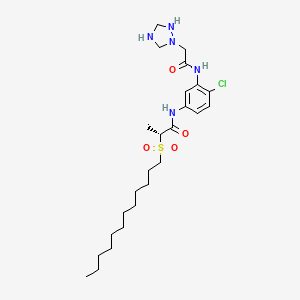


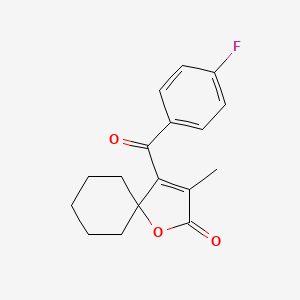
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
